molecular formula C17H16BrFN2O2 B6430825 1-{3-[(5-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one CAS No. 1903281-30-0

1-{3-[(5-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one

Cat. No.: B6430825
CAS No.: 1903281-30-0
M. Wt: 379.2 g/mol
InChI Key: HZXRLTGOAPEFOL-UHFFFAOYSA-N
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Description

1-{3-[(5-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(5-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one typically involves several steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.

    Bromination of Pyridine: The bromination of pyridine is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling Reactions: The brominated pyridine is then coupled with the pyrrolidine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Introduction of the Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(5-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.

    Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium, sodium borohydride.

    Substitution Reagents: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

1-{3-[(5-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Research: The compound can be used as a probe to study the function of specific proteins or enzymes.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-{3-[(5-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-{3-[(5-chloropyridin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one
  • 1-{3-[(5-iodopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one

Uniqueness

1-{3-[(5-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The combination of the pyrrolidine ring and the fluorophenyl group also contributes to its distinct chemical and biological properties.

This compound’s specific structure allows for unique interactions that may not be possible with similar compounds, making it a valuable subject of study in various fields of research.

Properties

IUPAC Name

1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrFN2O2/c18-13-3-6-16(20-10-13)23-15-7-8-21(11-15)17(22)9-12-1-4-14(19)5-2-12/h1-6,10,15H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXRLTGOAPEFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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